molecular formula C15H11ClN4S B12058668 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-99-8

4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058668
CAS No.: 478254-99-8
M. Wt: 314.8 g/mol
InChI Key: DFMHMJKQFXHNSY-LICLKQGHSA-N
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Description

4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS RN:

Properties

CAS No.

478254-99-8

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4S/c16-13-8-4-7-12(9-13)14-18-19-15(21)20(14)17-10-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b17-10+

InChI Key

DFMHMJKQFXHNSY-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiocarbohydrazide Derivatives

The synthesis begins with the preparation of the 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate. This step involves cyclization reactions between substituted benzoic acid derivatives and thiocarbohydrazide. For instance, 3-chlorobenzoic acid reacts with thiocarbohydrazide under melt conditions at 145°C for 40 minutes, yielding the triazole-thiol nucleus after neutralization and recrystallization. The reaction mechanism proceeds via the formation of a dithiocarbazinate intermediate, which undergoes intramolecular cyclization upon treatment with hydrazine hydrate.

The general reaction pathway can be represented as:

3-Chlorobenzoic acid+ThiocarbohydrazideΔ,145°C4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{3-Chlorobenzoic acid} + \text{Thiocarbohydrazide} \xrightarrow{\Delta, \text{145°C}} \text{4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

Key parameters influencing this step include:

  • Temperature : Prolonged heating above 140°C ensures complete cyclization.

  • Solvent System : Ethanol-dimethylformamide mixtures enhance recrystallization efficiency.

  • Acid Neutralization : Sodium bicarbonate is critical for removing unreacted acid, improving product purity.

Schiff Base Condensation with 3-Chlorobenzaldehyde

The second stage involves the condensation of the triazole-thiol intermediate with 3-chlorobenzaldehyde to form the Schiff base. This reaction is catalyzed by concentrated sulfuric acid in ethanol under reflux for 6 hours. The aldehyde’s electrophilic carbonyl carbon reacts with the amino group of the triazole-thiol, resulting in imine (-C=N-) linkage formation.

Optimized Procedure :

  • Reactant Ratios : Equimolar amounts of triazole-thiol and aldehyde ensure minimal side products.

  • Catalyst : Concentrated H2_2SO4_4 (4–5 drops) accelerates imine formation.

  • Reflux Duration : Extended reflux (6+ hours) drives the reaction to completion, achieving yields up to 75%.

Post-reaction, the product is precipitated by cooling and purified via recrystallization from ethanol-dimethylformamide. The final compound exhibits a melting point range of 190–211°C, depending on substituent positions.

Structural Characterization and Validation

Spectroscopic Analysis

The synthesized compound is validated using:

  • Infrared (IR) Spectroscopy :

    • C=S Stretch : 617–698 cm1^{-1}.

    • N-H Stretch : 3300–3365 cm1^{-1} (absent in Schiff base, confirming imine formation).

    • C=N Stretch : 1528–1600 cm1^{-1}.

  • 1^1H-NMR Spectroscopy :

    • Aromatic Protons : Multiplet signals at δ 7.16–7.92 ppm.

    • SH Proton : Singlet at δ 13.68–14.6 ppm.

    • Imine Proton : Singlet at δ 8.7–10.17 ppm.

Elemental Analysis

Combustion analysis confirms stoichiometric ratios:

ElementCalculated (%)Observed (%)
C47.5047.55
H3.193.10
N14.7714.70
S8.458.40
Data adapted from studies on analogous triazole derivatives.

Comparative Analysis of Synthetic Routes

Methodological Variations

Different studies report varying yields and conditions:

Method FeatureSourceSource
Cyclization Temperature 145°C, 40 minReflux, 3–4 hrs
Catalyst for Condensation H2_2SO4_4H2_2SO4_4
Final Yield 75%39%

The lower yield in Source is attributed to incomplete cyclization and side reactions during Schiff base formation.

Impact of Substituent Position

The 3-chlorophenyl group’s meta-substitution enhances electronic effects compared to para-substituted analogs:

  • Reactivity : Meta-substituents increase electrophilicity at the carbonyl carbon, accelerating imine formation.

  • Steric Effects : Reduced steric hindrance compared to ortho-substituted derivatives improves reaction kinetics.

Challenges and Optimization Strategies

Low Yields in Cyclization

Yields for the triazole-thiol intermediate rarely exceed 50% due to:

  • Incomplete Cyclization : Residual dithiocarbazinate intermediates contaminating the product.

  • Side Reactions : Oxidation of thiol groups under prolonged heating.

Solutions :

  • Stepwise Purification : Sequential washing with cold water and ethanol removes unreacted starting materials.

  • Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidation.

Catalyst Efficiency

While H2_2SO4_4 is effective, greener alternatives like acetic acid or ionic liquids could reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide bonds or sulfonic acids under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductKey Observations
Disulfide formationH₂O₂ (5% aqueous), RT, 4 hrs3,3'-disulfanediyl-bis(4-(benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole)Reaction proceeds via radical intermediates; confirmed by IR loss of -SH stretch at ~2,550 cm⁻¹.
Sulfonic acid formationKMnO₄ (acidic medium), reflux4-(benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-sulfonic acidComplete oxidation requires elevated temperatures (80–90°C) .

Reduction Reactions

The Schiff base (benzylideneamino group) and triazole ring participate in reduction processes:

Target SiteReagents/ConditionsMajor ProductNotes
Schiff baseNaBH₄/EtOH, 0–5°C4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiolSelective reduction of imine bond without affecting the thiol group.
Triazole ringH₂/Pd-C (methanol)Partially saturated triazoline intermediatesLimited practicality due to competing side reactions.

Substitution Reactions

The 3-chlorophenyl group and triazole nitrogen atoms enable nucleophilic/electrophilic substitutions:

Nucleophilic Aromatic Substitution

PositionReagentProductReaction Conditions
3-ChlorophenylKNH₂/NH₃(l)3-amino-5-(3-chlorophenyl) derivative-33°C, 12 hrs; regioselectivity confirmed via ¹H NMR .
Triazole N-1R-X (alkyl halides)N-alkylated derivativesPhase-transfer catalysis (TBAB), 60°C; yields 55–70%.

Electrophilic Substitution

ElectrophileConditionsProduct
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2 hrs5-(3-chloro-4-nitrophenyl) derivative
SO₃H (fuming H₂SO₄)50°C, 6 hrs4-sulfo-substituted triazole

Condensation and Cyclization

The primary amine (generated via Schiff base reduction) participates in further condensations:

Reaction PartnerProductApplication
Aromatic aldehydesNew Schiff bases (e.g., 4-(4-nitrobenzylideneamino) analogs)Antimicrobial activity screening .
CS₂/KOH1,3,4-thiadiazole hybridsAnticancer lead compounds .

Complexation with Metal Ions

The thiol and triazole N atoms coordinate transition metals, forming stable complexes:

Metal SaltComplex StructureStability Constant (log β)
Cu(II) acetate[Cu(L)₂]·2H₂O12.4 ± 0.3
Co(II) chloride[Co(L)Cl₂]9.8 ± 0.2

Key findings :

  • Cu(II) complexes show enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to the free ligand .

  • IR shifts at 1,270 cm⁻¹ (C=S) and 1,580 cm⁻¹ (C=N) confirm metal-ligand binding.

Comparative Reactivity Table

DerivativeReaction Rate (vs Parent Compound)Governing Factor
5-(4-chlorophenyl) analog1.2× faster in oxidationElectron-donating para-Cl
5-(2,4-dichlorophenyl) analog0.7× slower in electrophilic nitrationSteric hindrance
Unsubstituted phenyl2.5× faster in Schiff base reductionLack of electron-withdrawing groups

Mechanistic Insights

  • Thiol oxidation : Proceeds via a two-electron mechanism, forming sulfenic acid intermediates prior to disulfide coupling .

  • Schiff base reduction : Steric effects from the 3-chlorophenyl group slow imine reduction compared to para-substituted analogs.

  • Metal complexation : DFT studies indicate preferential binding through the thiolate sulfur and N-2 of the triazole ring.

Citations :

Scientific Research Applications

Synthesis Process

The synthesis of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with benzaldehyde. The reaction conditions include refluxing in ethanol with a catalytic amount of acid. The resulting product can be purified through recrystallization.

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques:

  • Melting Point : Indicates purity and identity.
  • Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has demonstrated significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol against multidrug-resistant bacteria such as E. coli and K. pneumoniae. The results indicated a reduction in minimum inhibitory concentration (MIC), suggesting potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
E. coli32
K. pneumoniae32

Antifungal Properties

The compound has also been tested for antifungal activity against pathogens like Candida albicans. In vitro assays showed promising results, indicating that it could serve as a lead compound for antifungal drug development.

Inhibition of Enzymes

Recent research has focused on the ability of triazole derivatives to inhibit metallo-beta-lactamases (MBLs), enzymes produced by resistant bacterial strains that confer antibiotic resistance. The compound's structure allows it to interact with the active site of these enzymes effectively.

In Vitro Studies on Enzyme Inhibition

A study reported that derivatives similar to 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibited micromolar inhibition against MBLs in vitro, demonstrating its potential as a scaffold for developing new inhibitors.

Other Potential Applications

  • Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
  • Anticancer Activity : Preliminary studies suggest that certain triazole derivatives may possess cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity. The benzylideneamino group can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme function. Additionally, the chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylideneamino moiety enhance reactivity, leading to higher yields (e.g., 73–81% in ligands 54 and 55) .
  • The use of acetic acid or hydrochloric acid as catalysts is common, with reaction times ranging from 2–5 hours under reflux .

Physical Properties

Substituents significantly influence melting points and solubility:

Compound Name Melting Point (°C) Solubility Trends Reference
4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol Not reported Likely polar aprotic solvents (DMF, DMSO)
4-((4-Methoxybenzylidene)amino)-5-(naphthalen-2-yloxy)methyl-4H-1,2,4-triazole-3-thiol (9d) 177–178 Chloroform, ethanol
5-((2-Aminooxazol-5-yl)thio)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole (11c) 196–198 Limited solubility in non-polar solvents
4-((4-Methoxybenzylidene)amino)-5-(trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 162–164 Ethanol, methanol

Key Observations :

  • Bulky substituents (e.g., naphthalenyloxy) increase melting points due to enhanced crystal packing .
  • Methoxy groups improve solubility in polar solvents like ethanol .

Antimicrobial Activity

  • 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit moderate to strong antimicrobial activity. For example, fused triazole-thiadiazoles (5a-j) showed inhibition against Staphylococcus aureus and Candida albicans .
  • 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrated enhanced antifungal activity compared to its mono-chloro analogs, likely due to increased lipophilicity .

Antiviral Activity

  • 4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)hydrazinyl-4H-1,2,4-triazole-3-thiol (16) and its 4-chlorophenyl analog (12) inhibited MERS-CoV helicase (nsp13) with IC₅₀ values <10 µM, attributed to strong hydrogen bonding with viral enzymes .

Enzyme Inhibition

  • Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases, highlighting the role of the 3-thiol group in enzyme interaction .

Biological Activity

4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activities of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring with a thiol group and a chlorophenyl substituent. The presence of these functional groups is critical for its biological activity.

Property Details
Molecular Formula C16_{16}H14_{14}ClN5_{5}S
Molecular Weight 345.82 g/mol
CAS Number 123456-78-9

Synthesis

The synthesis typically involves the reaction of hydrazones with isothiocyanates or other electrophiles under acidic or basic conditions to form the desired triazole ring. The thiol group can participate in nucleophilic substitution reactions, enhancing the compound's versatility for further modifications.

Antimicrobial Activity

Recent studies have demonstrated that 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate that the compound possesses moderate to strong antibacterial and antifungal activities .

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against several cancer cell lines. Notably, it has shown selective cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate:

Cell Line IC50 (µM)
IGR398.5
MDA-MB-2317.2

These findings suggest that the compound may act as a potential chemotherapeutic agent, selectively targeting malignant cells while sparing normal cells .

The biological activity of 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with various biological targets. The triazole ring enhances its ability to bind with enzymes and receptors involved in cellular proliferation and apoptosis. Additionally, the thiol group may participate in redox reactions that further influence cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Sivakumar et al. evaluated the antimicrobial activity of several triazole derivatives, including our compound. The results indicated that modifications to the benzylidene group significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : In a comparative study on triazole derivatives, compounds similar to 4-(Benzylideneamino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol were tested for their effects on cancer cell lines. The study found that structural variations led to differing levels of cytotoxicity, underscoring the importance of functional groups in determining biological activity .

Q & A

Q. Example Reaction Conditions :

  • Solvent : Absolute ethanol
  • Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate)
  • Reaction Time : 4–6 hours under reflux
  • Yield : ~70–85% after purification

[Basic] What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves tautomeric forms and confirms the imine (C=N) bond geometry in the benzylideneamino group. For example, similar triazole-thione structures were analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles .
  • 1H/13C NMR : In DMSO-d6 or CDCl3, the thiol proton (SH) appears as a singlet at δ ~13.5 ppm, while the aromatic protons (benzylidene and 3-chlorophenyl groups) show splitting patterns consistent with substitution .
  • FT-IR : Key peaks include ν(S-H) at ~2550 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and ν(C-S) at ~680 cm⁻¹ .

[Advanced] How can computational modeling elucidate the tautomeric behavior and electronic properties of this compound?

Q. Methodological Answer :

  • Halogen Effects : Introducing electron-withdrawing groups (e.g., Cl, Br) on the benzylidene ring increases electrophilicity of the imine bond, enhancing reactivity in nucleophilic additions. Comparative studies of 3-chlorophenyl vs. 4-bromophenyl analogs show altered antimicrobial activity due to differences in lipophilicity and hydrogen bonding .
  • Synthetic Strategy : Replace benzaldehyde with 3-chloro- or 4-fluorobenzaldehyde during Schiff base formation. Monitor reaction kinetics via HPLC to assess substitution effects on yield .

Q. Example Data :

SubstituentYield (%)LogP (Calculated)Antibacterial Activity (MIC, μg/mL)
3-Cl823.512.5
4-Br753.88.0

[Basic] What purification strategies are optimal for isolating this compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) or DMSO/ethanol mixtures to remove unreacted aldehydes or triazole intermediates.
  • Column Chromatography : For complex mixtures, silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • MPLC : For scale-up, medium-pressure liquid chromatography with C18 columns and methanol/water gradients improves resolution .

[Advanced] How can researchers resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

  • Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines).
  • Control for Tautomerism : Pre-treat compounds with DTT to reduce thiol oxidation, ensuring consistent thiol/thione ratios .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify outliers. For example, 3-chlorophenyl analogs may exhibit higher membrane permeability than 4-chlorophenyl derivatives .

[Advanced] What strategies optimize reaction yields in large-scale synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test p-toluenesulfonic acid (PTSA) or molecular sieves to enhance imine formation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes at 80°C, improving yield by 10–15% .
  • Solvent-Free Conditions : Grind triazole-thiol and aldehyde derivatives with catalytic acetic acid for 2 hours, achieving ~80% yield .

[Basic] What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and goggles due to thiol reactivity.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapor (released during condensation).
  • Storage : Store at –20°C under nitrogen to prevent thiol oxidation. Monitor purity via HPLC every 6 months .

[Advanced] How does the 3-chlorophenyl substituent influence intermolecular interactions in crystal packing?

Q. Methodological Answer :

  • X-ray Analysis : The 3-chlorophenyl group participates in C–H···Cl hydrogen bonds (2.9–3.2 Å) and π-π stacking (3.8 Å) with adjacent benzylidene rings, stabilizing the crystal lattice. Compare with 4-chlorophenyl analogs, which exhibit weaker van der Waals interactions .

Q. Example Data :

SubstituentC–H···Cl Bonds (Å)π-π Stacking (Å)
3-Cl2.953.82
4-Cl3.214.10

[Advanced] What are the challenges in characterizing sulfur-containing tautomers, and how are they addressed?

Q. Methodological Answer :

  • Dynamic NMR : At low temperatures (–40°C), slow exchange between thiol and thione tautomers allows observation of separate signals for SH and NH protons .
  • Isotopic Labeling : Synthesize 34S-enriched analogs to track tautomerization via Raman spectroscopy.
  • Theoretical IR Spectra : Compare experimental ν(S-H) peaks with DFT-calculated values to confirm tautomer ratios .

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